Phthalate 3,4-cis-dihydrodiol
Description
Structure
3D Structure
Propriétés
Formule moléculaire |
C8H8O6 |
|---|---|
Poids moléculaire |
200.14 g/mol |
Nom IUPAC |
(5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1,2-dicarboxylic acid |
InChI |
InChI=1S/C8H8O6/c9-4-2-1-3(7(11)12)5(6(4)10)8(13)14/h1-2,4,6,9-10H,(H,11,12)(H,13,14)/t4-,6-/m0/s1 |
Clé InChI |
SBNAJYFFJXNDIG-NJGYIYPDSA-N |
SMILES isomérique |
C1=CC(=C([C@H]([C@H]1O)O)C(=O)O)C(=O)O |
SMILES canonique |
C1=CC(=C(C(C1O)O)C(=O)O)C(=O)O |
Origine du produit |
United States |
Enzymatic Biogenesis of Phthalate 3,4 Cis Dihydrodiol
Phthalate (B1215562) Dioxygenase-Catalyzed Dihydroxylation to cis-Dihydrodiols
The conversion of phthalate into its dihydrodiol derivative is catalyzed by phthalate dioxygenase (PDO), a type of Rieske oxygenase (RO). constantsystems.comnih.gov This enzyme facilitates the dihydroxylation of the aromatic ring of phthalate to produce a dihydrodiol. nih.gov The degradation of phthalate is initiated by this key reaction. constantsystems.com
Phthalate dioxygenases exhibit remarkable regiospecificity, meaning they selectively hydroxylate specific positions on the phthalate molecule. This specificity leads to different metabolic pathways depending on the bacterial source of the enzyme. constantsystems.comnih.gov
There are two primary classes of PDOs based on their regiospecificity:
Phthalate 3,4-dioxygenases : Found predominantly in actinobacteria, such as Arthrobacter keyseri and Rhodococcus jostii, these enzymes catalyze the dihydroxylation at the C3 and C4 positions of the phthalate ring. constantsystems.comnih.govnih.gov This reaction yields cis-3,4-dihydroxy-3,4-dihydrophthalate, the focus of this article. nih.govresearchgate.net
Phthalate 4,5-dioxygenases : Typically found in proteobacteria like Burkholderia cepacia and Comamonas testosteroni, these enzymes catalyze dihydroxylation at the C4 and C5 positions, resulting in the formation of cis-4,5-dihydrodiol phthalate. constantsystems.comnih.govacs.org
The specific orientation of the phthalate molecule within the enzyme's active site determines this regiospecific outcome. constantsystems.com In the 3,4-dioxygenase from Rhodococcus, modeling studies suggest that specific amino acid residues, such as Arg218, Lys224, and Lys242, interact with the carboxyl groups of phthalate. constantsystems.com These interactions position the C3 and C4 atoms of the aromatic ring for the regiospecific attack. constantsystems.com This contrasts with the active site of 4,5-dioxygenases, where different residues are responsible for substrate positioning. constantsystems.comnih.gov
Table 1: Regiospecificity of Characterized Phthalate Dioxygenases
| Enzyme Type | Source Organism | Product |
| Phthalate 3,4-Dioxygenase | Arthrobacter keyseri 12B nih.gov | Phthalate 3,4-cis-dihydrodiol nih.gov |
| Phthalate 3,4-Dioxygenase | Rhodococcus jostii RHA1 constantsystems.comnih.gov | This compound constantsystems.com |
| Phthalate 4,5-Dioxygenase | Burkholderia cepacia DB01 constantsystems.comnih.gov | cis-4,5-dihydrodiol phthalate constantsystems.comnih.gov |
| Phthalate 4,5-Dioxygenase | Comamonas testosteroni KF1 constantsystems.comnih.gov | cis-4,5-dihydrodiol phthalate constantsystems.comnih.gov |
Phthalate dioxygenase is not a standalone enzyme but is part of a two-component system essential for its catalytic activity. acs.orgdoi.orgnih.gov These systems are a hallmark of Rieske non-heme iron oxygenases and consist of a reductase component and an oxygenase component. nih.govdoi.orgnih.gov The reductase transfers electrons from an electron donor, typically NADH, to the oxygenase, which then uses these electrons to activate molecular oxygen for the hydroxylation of the substrate. nih.govdoi.org
Table 2: Components of the Phthalate Dioxygenase System
| Component | Key Cofactors | Primary Function |
| Dioxygenase Reductase (PDR) | Flavin Mononucleotide (FMN), [2Fe-2S] Cluster acs.orgnih.gov | Accepts electrons from NADH and transfers them to the oxygenase component. acs.orgdoi.org |
| Non-Heme Dioxygenase (PDO) | Rieske [2Fe-2S] Cluster, Mononuclear Fe(II) acs.orgnih.gov | Binds phthalate and O₂; catalyzes the dihydroxylation reaction. nih.govacs.org |
The reductase component, known as Phthalate Dioxygenase Reductase (PDR), initiates the electron transfer chain. acs.orgdoi.org It is a flavo-iron-sulfur protein that contains both a flavin mononucleotide (FMN) and a plant-type [2Fe-2S] ferredoxin center. acs.orgacs.orgnih.gov The catalytic cycle begins when the FMN cofactor accepts a hydride (two electrons and a proton) from NADH. nih.govacs.org These electrons are then shuttled one at a time to the reductase's own [2Fe-2S] center. doi.orgnih.gov Subsequently, the reduced [2Fe-2S] center of the PDR transfers these electrons to the Rieske center of the oxygenase component. acs.orgacs.org
The terminal oxygenase component, Phthalate Dioxygenase (PDO), is where the primary catalytic event occurs. acs.orgnih.gov Structurally, PDO is often a hexamer composed of six identical subunits (α6), a configuration that differs from many other Rieske oxygenases. constantsystems.comnih.govresearchgate.net Each subunit harbors two essential metal centers: a Rieske-type [2Fe-2S] iron-sulfur cluster and a mononuclear non-heme iron (Fe(II)) center. acs.orgacs.orgnih.gov
The Rieske center's role is to accept electrons from the reductase component and mediate their transfer to the mononuclear iron center. acs.orgnih.govacs.org This mononuclear iron site is the heart of catalysis, where both the phthalate substrate and a molecule of diatomic oxygen bind. nih.govacs.org The electrons supplied via the Rieske center are used to activate the bound oxygen, which is then inserted into the aromatic nucleus of phthalate to form the cis-dihydrodiol product. acs.org The iron at this mononuclear center is essential for the catalytic activity. acs.org
Two-Component Rieske Non-Heme Iron Dioxygenase Systems
Stereochemical Considerations in Dihydrodiol Formation
A defining characteristic of the reaction catalyzed by phthalate dioxygenase is its high degree of stereospecificity. The enzyme exclusively produces the cis-dihydrodiol isomer, where both newly introduced hydroxyl groups are on the same side of the former aromatic ring. acs.orgacs.org This is a common feature among Rieske non-heme iron oxygenases that metabolize aromatic compounds.
The specific product of the 3,4-dihydroxylation reaction is this compound, which has the systematic IUPAC name (5S,6R)-5,6-dihydroxycyclohexa-1,3-diene-1,2-dicarboxylic acid. vulcanchem.comnih.gov This precise stereochemistry is crucial for the subsequent steps of the metabolic pathway. nih.gov The next enzyme in the sequence, this compound dehydrogenase, is stereospecific and will only recognize and catalyze the dehydrogenation of this particular cis-isomer to form 3,4-dihydroxyphthalate. nih.govresearchgate.netmetacyc.org
Biochemical Pathways of Phthalate 3,4 Cis Dihydrodiol Metabolism
Oxidation by Phthalate (B1215562) 3,4-cis-Dihydrodiol Dehydrogenase
The initial step in the metabolism of Phthalate 3,4-cis-dihydrodiol is its oxidation, a reaction catalyzed by the enzyme this compound dehydrogenase. This enzyme is a key player in the aerobic degradation pathway of phthalate. asm.orgresearchgate.net Various microorganisms, including species from the genera Arthrobacter, Burkholderia, Comamonas, Mycobacterium, and Thalassospira, are known to possess the genetic machinery for this metabolic process. vulcanchem.com The genes encoding the enzymes for phthalate degradation are often found clustered together, ensuring their coordinated expression. vulcanchem.com
Enzymatic Conversion to 3,4-Dihydroxyphthalate
This compound dehydrogenase facilitates the conversion of this compound to 3,4-Dihydroxyphthalate. genome.jp This reaction involves the re-aromatization of the cyclohexadiene ring through the removal of two hydrogen atoms. The product, 3,4-Dihydroxyphthalate, is a key intermediate that is further processed in the degradation pathway. nih.govnih.gov This enzymatic step is essential for preparing the molecule for subsequent ring cleavage.
NAD+-Dependent Catalysis and Cofactor Requirements
The catalytic activity of this compound dehydrogenase is dependent on the presence of the cofactor nicotinamide (B372718) adenine (B156593) dinucleotide (NAD+). genome.jpresearchgate.net NAD+ acts as the electron acceptor in the oxidation reaction, being reduced to NADH in the process. genome.jp The reaction can be summarized as: this compound + NAD+ <=> 3,4-Dihydroxyphthalate + NADH + H+. genome.jp Some related cis-diol dehydrogenases have also been shown to utilize NADP+ as a cofactor. researchgate.netresearchgate.net
Stereospecificity of Dihydrodiol Dehydrogenase Activity
The activity of dihydrodiol dehydrogenases often exhibits a high degree of stereospecificity. For instance, the 1,2-dihydroxy-3,5-cyclohexadiene-1,4-dicarboxylate dehydrogenase from Comamonas testosteroni T-2 has been shown to specifically transfer a hydride ion to the si-face (4S-position) of NAD+. d-nb.info While the specific stereochemistry for this compound dehydrogenase is a subject of ongoing research, it is expected to follow a similar stereospecific mechanism, which is crucial for the proper positioning of the substrate in the active site and for efficient catalysis.
Downstream Intermediates and Aromatic Ring Cleavage
Following the formation of 3,4-Dihydroxyphthalate, the metabolic pathway continues with further transformations that lead to the cleavage of the aromatic ring. This is a critical phase in the complete mineralization of the phthalate molecule.
Formation of Protocatechuate (3,4-Dihydroxybenzoate)
The intermediate 3,4-Dihydroxyphthalate is subsequently converted to protocatechuate, also known as 3,4-dihydroxybenzoate. asm.orgresearchgate.netnih.gov This conversion is a pivotal step that prepares the aromatic ring for cleavage by dioxygenase enzymes. asm.orgnih.gov Protocatechuate is a central intermediate in the degradation of many aromatic compounds, and its formation connects the phthalate degradation pathway to the broader metabolic network of the cell. nih.gov
The formation of protocatechuate from 3,4-dihydroxyphthalate is achieved through a decarboxylation reaction catalyzed by the enzyme 3,4-Dihydroxyphthalate decarboxylase. asm.orgnih.govwikipedia.org This enzyme belongs to the family of carboxy-lyases, which cleave carbon-carbon bonds. wikipedia.orgcreative-enzymes.com It specifically removes a carboxyl group from the 3,4-dihydroxyphthalate molecule, yielding protocatechuate and carbon dioxide. wikipedia.orgcreative-enzymes.com This decarboxylation is a crucial step that facilitates the subsequent enzymatic attack on the aromatic ring. d-nb.info
Mechanisms of Decarboxylation in Phthalate Catabolism
Decarboxylation, the removal of a carboxyl group as carbon dioxide, is a mechanistically challenging but essential step in the breakdown of phthalic acids. d-nb.info Microorganisms have evolved several distinct enzymatic strategies to achieve this.
In many aerobic pathways, the substrate is first prepared for decarboxylation by the introduction of hydroxyl groups. researchgate.net One mechanism involves an NAD⁺-dependent aromatizing cis-diol dehydrogenase , which catalyzes the oxidative decarboxylation of a dihydroxy-phthalate intermediate. researchgate.net For instance, the conversion of 2-hydro-cis-1,2-dihydroxy-terephthalic acid is facilitated by this type of enzyme. d-nb.info
Another prominent mechanism involves cofactor-free decarboxylases . A key example is the 4,5-dihydroxyphthalate decarboxylase , found in bacteria like Pseudomonas testosteroni. asm.org This enzyme specifically acts on 4,5-dihydroxyphthalate, converting it to protocatechuate, a central intermediate for subsequent ring cleavage. asm.org This decarboxylase shows high specificity and does not act on phthalic acid itself or its halogenated derivatives. asm.org
In anaerobic degradation pathways, a different strategy is employed. Phthalic acid is first activated to its coenzyme A (CoA) thioester, phthaloyl-CoA . researchgate.netasm.org This activation is followed by decarboxylation catalyzed by enzymes belonging to the UbiD family , such as phthaloyl-CoA decarboxylase (PCD). researchgate.netasm.org These enzymes utilize a prenylated flavin mononucleotide (prFMN) cofactor to catalyze the mechanistically difficult decarboxylation of the activated phthalate molecule, yielding benzoyl-CoA. researchgate.netasm.org
| Enzyme Class | Mechanism | Substrate Example | Product | Organism Example |
| Aromatizing cis-diol Dehydrogenase | Oxidative decarboxylation | 2-hydro-cis-1,2-dihydroxy-TPA | Dihydroxy-TPA intermediate | Comamonas sp. |
| Dihydroxy-PA Decarboxylase | Cofactor-free decarboxylation | 4,5-dihydroxyphthalate | Protocatechuate | Pseudomonas testosteroni |
| UbiD-like Decarboxylase (PCD) | prFMN-dependent decarboxylation | Phthaloyl-CoA | Benzoyl-CoA | Thauera chlorobenzoica |
Aromatic Ring Cleavage of Protocatechuate
Following the initial modification and decarboxylation steps, various phthalate degradation pathways converge on the formation of protocatechuate (3,4-dihydroxybenzoate). nih.govnih.govplos.orgmdpi.com This compound is a critical junction point in the catabolism of a wide array of aromatic compounds, including those derived from lignin, hydroxybenzoates, and phthalates. plos.orgmdpi.comresearchgate.netpnnl.gov The aromaticity of protocatechuate makes it stable, and its breakdown requires powerful enzymes known as dioxygenases, which catalyze the fission of the aromatic ring. researchgate.net This ring-cleavage step is the gateway to channeling the carbon from the aromatic structure into central metabolism. researchgate.net The cleavage can occur at three distinct positions, leading to different downstream pathways, primarily categorized as ortho-cleavage or meta-cleavage. mdpi.compnnl.gov
Ortho-Cleavage (Intradiol) Pathways
The ortho-cleavage pathway, also known as the β-ketoadipate pathway, is a widely distributed catabolic route found in diverse soil bacteria and fungi. nih.govnih.govannualreviews.org In this pathway, the aromatic ring of protocatechuate is cleaved between the two hydroxyl groups at positions C3 and C4. nih.govpnas.org
This crucial step is catalyzed by the enzyme protocatechuate 3,4-dioxygenase (PcaGH) , a non-heme iron(III)-containing intradiol dioxygenase. nih.govpnas.orgasm.org The enzyme incorporates both atoms of molecular oxygen (O₂) into the substrate, breaking the C-C bond between the hydroxylated carbons to yield β-carboxy-cis,cis-muconate . plos.organnualreviews.orgpnas.org
The subsequent steps of the pathway convert β-carboxy-cis,cis-muconate into intermediates of the tricarboxylic acid (TCA) cycle. nih.govbiocyc.org In bacteria, the pathway proceeds as follows:
3-carboxy-cis,cis-muconate cycloisomerase (PcaB) converts β-carboxy-cis,cis-muconate to γ-carboxymuconolactone . plos.org
γ-carboxymuconolactone decarboxylase (PcaL) catalyzes the decarboxylation of γ-carboxymuconolactone to form β-ketoadipate enol-lactone . nih.gov
β-ketoadipate enol-lactone hydrolase (PcaL/PcaD) hydrolyzes the lactone ring to produce β-ketoadipate . nih.govasm.org
Finally, β-ketoadipyl-CoA thiolase (PcaF) , in conjunction with a CoA transferase (PcaIJ), converts β-ketoadipate into succinyl-CoA and acetyl-CoA . nih.gov
This sequence of reactions effectively breaks down the aromatic ring into molecules that can be readily assimilated by the cell's central metabolism. biocyc.org The genes encoding these enzymes (the pca genes) are often found clustered together, allowing for coordinated regulation. nih.govplos.orgnih.gov
Table 1: Key Enzymes and Reactions of the Protocatechuate Ortho-Cleavage Pathway
| Step | Enzyme | Abbreviation | Substrate | Product |
|---|---|---|---|---|
| 1 | Protocatechuate 3,4-dioxygenase | PcaGH | Protocatechuate | β-Carboxy-cis,cis-muconate |
| 2 | 3-carboxy-cis,cis-muconate cycloisomerase | PcaB | β-Carboxy-cis,cis-muconate | γ-Carboxymuconolactone |
| 3 | γ-carboxymuconolactone decarboxylase | PcaL | γ-Carboxymuconolactone | β-Ketoadipate enol-lactone |
| 4 | β-ketoadipate enol-lactone hydrolase | PcaD | β-Ketoadipate enol-lactone | β-Ketoadipate |
| 5 | β-ketoadipate:succinyl-CoA transferase | PcaIJ | β-Ketoadipate + Succinyl-CoA | β-Ketoadipyl-CoA + Succinate |
Meta-Cleavage (Extradiol) Pathways
In contrast to ortho-cleavage, meta-cleavage pathways involve the fission of the protocatechuate ring at a bond adjacent to the two hydroxyl groups. researchgate.netresearchgate.net This extradiol cleavage can be catalyzed by two distinct types of dioxygenases, leading to different catabolic routes. While the ortho-pathway is common in both Proteobacteria and Actinobacteria, the meta-cleavage of protocatechuate is found almost exclusively in Proteobacteria. mdpi.com
4,5-Cleavage Pathway: The most studied meta-cleavage route is the 4,5-cleavage pathway. researchgate.net It is initiated by protocatechuate 4,5-dioxygenase , which cleaves the bond between C4 and C5. researchgate.netpnnl.gov This reaction yields 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS) . researchgate.net The subsequent enzymatic steps convert CHMS into pyruvate (B1213749) and oxaloacetate, which are central metabolites. researchgate.netresearchgate.net The key enzymes in this pathway, following the initial cleavage, include CHMS dehydrogenase, 2-pyrone-4,6-dicarboxylate (PDC) hydrolase, and 4-oxalomesaconate tautomerase. researchgate.net
2,3-Cleavage Pathway: A less common alternative is the 2,3-cleavage pathway, initiated by protocatechuate 2,3-dioxygenase . pnnl.govnih.gov This enzyme cleaves the bond between C2 and C3 to produce 2-hydroxy-5-carboxymuconic semialdehyde . researchgate.net This pathway has been identified in bacteria such as Paenibacillus sp. strain JJ-1b. nih.gov The downstream reactions further process the ring-fission product into intermediates like pyruvate and acetyl-CoA that can enter the Krebs cycle. nih.gov
The existence of multiple meta-cleavage pathways highlights the metabolic versatility of microorganisms in degrading aromatic compounds, allowing them to adapt to different substrates and environmental conditions. nih.gov
Table 2: Comparison of Protocatechuate Meta-Cleavage Pathways
| Feature | 4,5-Cleavage Pathway | 2,3-Cleavage Pathway |
|---|---|---|
| Cleavage Enzyme | Protocatechuate 4,5-dioxygenase | Protocatechuate 2,3-dioxygenase |
| Cleavage Position | Between C4 and C5 | Between C2 and C3 |
| Initial Product | 4-carboxy-2-hydroxymuconate-6-semialdehyde (CHMS) | 2-hydroxy-5-carboxymuconic semialdehyde |
| Key Intermediates | 2-pyrone-4,6-dicarboxylate (PDC), 4-oxalomesaconate | 2-hydroxy-5-carboxymuconate |
| End Products | Pyruvate, Oxaloacetate | Pyruvate, Acetyl-CoA |
| Example Organism | Sphingobium sp. SYK-6, Comamonas sp. | Paenibacillus sp. JJ-1b |
Integration into Central Carbon Metabolic Cycles
The ultimate goal of the complex biochemical pathways for phthalate degradation is to convert the aromatic xenobiotic into simple, usable molecules for the cell. researchgate.net Both the ortho- and meta-cleavage pathways achieve this by funneling the breakdown products of protocatechuate into the central carbon metabolism, specifically the tricarboxylic acid (TCA) cycle , also known as the Krebs cycle. nih.govmdpi.comnih.gov
In the ortho-cleavage (β-ketoadipate) pathway , the final products are acetyl-CoA and succinyl-CoA . nih.govbiocyc.org Both of these molecules are direct entry points into the TCA cycle. Acetyl-CoA condenses with oxaloacetate to form citrate, initiating the cycle, while succinyl-CoA is an intermediate within the cycle itself.
Similarly, the meta-cleavage pathways are designed to generate TCA cycle precursors. The 4,5-cleavage pathway yields pyruvate and oxaloacetate . researchgate.netresearchgate.net Pyruvate can be converted to acetyl-CoA by the pyruvate dehydrogenase complex, while oxaloacetate is a key intermediate in the TCA cycle. researchgate.net The 2,3-cleavage pathway also generates pyruvate and acetyl-CoA. nih.gov
By converting the carbon skeleton of phthalates into these fundamental metabolic intermediates, microorganisms can derive both energy (in the form of ATP and reducing equivalents) and the necessary building blocks for biomass synthesis. researchgate.netnih.gov This integration represents the final and most crucial stage of biodegradation, ensuring the complete mineralization of the original pollutant.
Microbial Ecology and Systematics of Phthalate 3,4 Cis Dihydrodiol Metabolizers
Characterization of Key Bacterial Genera and Strains
The ability to metabolize phthalate (B1215562) is distributed across various bacterial genera, with distinct pathways observed between Gram-positive and Gram-negative bacteria. The formation of phthalate 3,4-cis-dihydrodiol is a hallmark of the Gram-positive degradation pathway.
Gram-positive bacteria degrade phthalate through a pathway that proceeds via 3,4-dihydroxyphthalate to the central metabolite, protocatechuate. nih.gov This pathway is initiated by the enzymatic conversion of phthalate to cis-3,4-dihydroxy-3,4-dihydrophthalate (this compound). scispace.comresearchgate.net This initial oxidation is catalyzed by a multi-component enzyme system, phthalate 3,4-dioxygenase. scispace.comjmb.or.krnih.gov The resulting this compound is then dehydrogenated by cis-3,4-dihydroxy-3,4-dihydrophthalate dehydrogenase to form 3,4-dihydroxyphthalate, which is subsequently decarboxylated to yield protocatechuate. scispace.comresearchgate.netresearchgate.net
Several key Gram-positive genera have been identified and studied for their role in this pathway.
Arthrobacter : Strains of Arthrobacter, such as Arthrobacter keyseri 12B, are well-documented phthalate degraders. scispace.comasm.org This strain converts phthalate to protocatechuate via the this compound intermediate. scispace.comasm.org The genes for this catabolic pathway in A. keyseri 12B are located on a plasmid. asm.org Other Arthrobacter species have been isolated from various contaminated environments and show a broad capability to degrade phthalates and other aromatic compounds. scispace.comiwaponline.comresearchgate.net For instance, Paenarthrobacter sp. strain Shss, isolated from a landfill, efficiently degrades di-n-butyl phthalate (DBP), with phthalic acid as a key intermediate that would subsequently enter this pathway. nih.gov
Rhodococcus : This genus includes metabolically versatile species capable of degrading a wide array of environmental pollutants. asm.org Rhodococcus sp. JDC-11 degrades DBP, with phthalic acid and mono-butyl phthalate identified as major metabolites. jmb.or.kr The presence of a 3,4-phthalate dioxygenase gene was confirmed in this strain, indicating that the degradation of the phthalate ring proceeds through the 3,4-dihydroxylation pathway characteristic of Gram-positive bacteria. jmb.or.kr Similarly, Rhodococcus ruber YC-YT1 and Rhodococcus sp. PFS1 have been shown to effectively degrade di-(2-ethylhexyl) phthalate (DEHP), breaking it down to phthalate, which is then available for ring-cleavage via the 3,4-cis-dihydrodiol pathway. mdpi.comnih.gov
Mycobacterium : Mycobacterium vanbaalenii PYR-1, known for its ability to degrade polycyclic aromatic hydrocarbons (PAHs), also possesses a phthalate degradation operon. researchgate.net The genes identified in this operon encode the enzymes necessary for the conversion of phthalate to protocatechuate through the 3,4-dihydro-3,4-dihydroxyphthalate intermediate, consistent with the Gram-positive pathway. researchgate.net
Table 1: Key Gram-Positive Bacteria Metabolizing Phthalate via this compound
| Genus | Species/Strain | Key Enzyme System | Pathway Intermediate | Source of Isolation |
| Arthrobacter | A. keyseri 12B | Phthalate 3,4-dioxygenase | This compound | Not Specified asm.org |
| Arthrobacter | Arthrobacter sp. 68b | Phthalate 3,4-dioxygenase | This compound | Contaminated Soil scispace.com |
| Paenarthrobacter | Paenarthrobacter sp. Shss | Esterases, Phthalate Dioxygenase | Phthalic Acid | Landfill nih.govresearchgate.net |
| Rhodococcus | Rhodococcus sp. JDC-11 | Phthalate 3,4-dioxygenase | Phthalic Acid | Sewage Sludge jmb.or.kr |
| Rhodococcus | R. ruber YC-YT1 | Esterases | Phthalic Acid | Marine Plastic Debris mdpi.com |
| Mycobacterium | M. vanbaalenii PYR-1 | Phthalate Dioxygenase | This compound | Not Specified researchgate.net |
In contrast to Gram-positive bacteria, Gram-negative bacteria typically metabolize phthalate through a different pathway that does not involve the formation of this compound. nih.govscispace.com Instead, they utilize a phthalate 4,5-dioxygenase to convert phthalate into cis-4,5-dihydro-4,5-dihydroxyphthalate (cis-phthalate 4,5-dihydrodiol). nih.govresearchgate.net This intermediate is then dehydrogenated to 4,5-dihydroxyphthalate, which is subsequently decarboxylated to form protocatechuate. nih.govscispace.com
This represents a key divergence in the microbial degradation of phthalate, with the initial position of dihydroxylation on the aromatic ring being the distinguishing feature.
Burkholderia : Burkholderia cepacia DBO1 is a well-studied Gram-negative bacterium that utilizes the 4,5-dioxygenase pathway. nih.govasm.org It was isolated for its ability to use phthalate as a sole carbon and energy source. nih.gov The genes for phthalate degradation in this strain (oph genes) encode a phthalate dioxygenase (oxygenase and reductase components), a cis-phthalate dihydrodiol dehydrogenase, and a 4,5-dihydroxyphthalate decarboxylase. nih.govasm.org
Pseudomonas : Various Pseudomonas species are known phthalate degraders that follow the Gram-negative pathway. scispace.com For instance, Pseudomonas fluorescens B-1 degrades di-n-butyl phthalate to phthalic acid, which is then metabolized via the 4,5-dihydroxylation route. jmb.or.kr Numerous strains, including Pseudomonas juntendi, Pseudomonas putida, and Pseudomonas nitritireducens, have been isolated and shown to efficiently degrade different phthalate esters, ultimately funneling the phthalic acid intermediate into this characteristic catabolic sequence. bohrium.comnih.gov
Table 2: Comparative Overview of Phthalate Degradation Pathways
| Feature | Gram-Positive Pathway | Gram-Negative Pathway |
| Key Dihydrodiol Intermediate | This compound scispace.comresearchgate.net | cis-Phthalate 4,5-dihydrodiol nih.govscispace.com |
| Initial Enzyme | Phthalate 3,4-dioxygenase researchgate.netjmb.or.kr | Phthalate 4,5-dioxygenase nih.govresearchgate.net |
| Second Intermediate | 3,4-Dihydroxyphthalate researchgate.netresearchgate.net | 4,5-Dihydroxyphthalate nih.govresearchgate.net |
| Final Intermediate | Protocatechuate nih.govscispace.com | Protocatechuate nih.govscispace.com |
| Example Genera | Arthrobacter, Rhodococcus, Mycobacterium scispace.comresearchgate.net | Burkholderia, Pseudomonas, Comamonas nih.govscispace.comnih.gov |
Diversity of Microorganisms Utilizing this compound
The capacity to degrade phthalates, and by extension the pathway involving this compound, is found in a diverse range of microorganisms isolated from various environments. These microbes have been sourced from soil, river sediments, marine regions, and industrial sludge, indicating a widespread genetic potential for phthalate bioremediation. nih.govd-nb.info
A study of agricultural soil contaminated with plastic mulch revealed a rich diversity of dibutyl phthalate (DBP) degrading bacteria. nih.govplos.org The isolated strains belonged to phyla such as Proteobacteria and Bacillota, and genera including Enterobacter, Pseudomonas, and Bacillus. nih.govplos.org While many of these are Gram-negative, the presence of Gram-positive Bacillus suggests that the 3,4-cis-dihydrodiol pathway is active in these environments.
The diversity extends to their metabolic capabilities, with many strains able to utilize a range of phthalate esters, not just a single compound. nih.govbohrium.com For example, newly isolated Pseudomonas strains were capable of metabolizing dimethyl phthalate (DMP), DBP, and di-octyl phthalate (DOP), among others. bohrium.com Similarly, Rhodococcus sp. PFS1 efficiently degraded multiple phthalate esters. nih.gov This metabolic versatility is crucial for the effective bioremediation of sites co-contaminated with different phthalates.
Role of Specific Microbial Communities in Environmental Biodegradation
In natural ecosystems, the biodegradation of phthalates is rarely the work of a single microbial species but rather the result of complex interactions within a microbial community. d-nb.infobohrium.com The complete mineralization of phthalate esters often requires the metabolic cooperation of different microbes. d-nb.info For instance, one species might hydrolyze a phthalate ester to phthalic acid, which is then degraded by another species specializing in aromatic ring cleavage, such as those utilizing the this compound pathway. d-nb.info
Studies of soil microcosms have shown that the composition of the microbial community changes over time in response to phthalate contamination. bohrium.com In the biodegradation of DEHP, a temporal succession of bacterial genera was observed, with different groups of bacteria being responsible for degradation in different phases. bohrium.com In one study, genera such as Clostridium, Mycoplana, and Hyphomicrobium were active in the initial phase, while Bacillus and Nannocystis were dominant in the later phase. bohrium.com
Network analyses of soil communities have revealed that certain bacteria, like Arthrobacter and Sphingomonas, act as keystone species in phthalate-contaminated soils, expanding their positive interactions with other community members and likely playing a central role in the degradation process. researchgate.net The presence and activity of these specific microbial communities are therefore fundamental to the natural attenuation of phthalates in the environment.
Molecular Enzymology and Structural Biology of Dihydrodiol Transforming Enzymes
Functional and Mechanistic Studies of Phthalate (B1215562) Dioxygenase Systems
The formation of phthalate dihydrodiol is catalyzed by the phthalate dioxygenase (PDO) system, a member of the Rieske non-heme iron oxygenase family. doi.orgnih.gov This multi-component system carries out the initial dihydroxylation of the phthalate ring, a critical step in its aerobic degradation. constantsystems.comdoi.org The system is typically composed of two proteins: a reductase and a terminal oxygenase. researchgate.netumich.edu
The catalytic cycle of phthalate dioxygenase is dependent on a precise electron transfer chain to deliver reducing equivalents from NADH to the terminal oxygenase for the activation of molecular oxygen. umich.edusjtu.edu.cn The process begins with phthalate dioxygenase reductase (PDR), a flavo-iron-sulfur protein. doi.orgresearchgate.net PDR mediates the transfer of electrons from the two-electron donor NADH to a one-electron acceptor. nih.gov
The reductase contains two redox centers: a flavin mononucleotide (FMN) and a plant-ferredoxin-type [2Fe-2S] cluster. researchgate.netnih.gov Electrons are first transferred from NADH to FMN, and then intramolecularly from the reduced FMN to the [2Fe-2S] center within the reductase. umich.edu From the PDR's [2Fe-2S] center, electrons are shuttled to the terminal oxygenase component (PDO). doi.orgumich.edu The PDO component houses two of its own iron centers: a Rieske-type [2Fe-2S] cluster that accepts the electrons from PDR, and a mononuclear non-heme iron center where the substrate binding and oxygenation chemistry occur. nih.govresearchgate.net The stoichiometry of this coupled reaction is typically 1:1:1 for phthalate, NADH, and O₂ consumption. researchgate.net
The quaternary structure of phthalate dioxygenase is distinct among Rieske oxygenases. While many Rieske oxygenases, such as naphthalene (B1677914) dioxygenase, exist as α₃β₃ multimers, structural studies of PDO from Burkholderia cepacia and Comamonas testosteroni KF1 have revealed a novel hexameric arrangement of two stacked α₃ trimers (α₃α₃). constantsystems.comnih.govnih.gov This configuration is a departure from the typical head-to-tail arrangement of α and β subunits seen in other family members. nih.govresearchgate.net
Within each α₃ trimer of PDO, the protomers adopt a typical head-to-tail configuration, stabilized by numerous hydrogen bonds and salt bridges. nih.gov The stacking of the two trimers is stabilized by extended helices, creating a larger catalytic domain compared to other characterized Rieske oxygenases. nih.gov This unique subunit arrangement brings two Rieske centers and two mononuclear iron centers from separate subunits into proximity, which is believed to facilitate their cooperation during catalysis. nih.gov Substitutions of certain residues, such as Asp178 in PDO, can disrupt these crucial subunit interactions, leading to a looser structure and reduced catalytic activity. nih.gov
Specific amino acid residues within the active site of phthalate dioxygenase are critical for substrate recognition, positioning, and determining the regiospecificity of the hydroxylation reaction. constantsystems.comnih.gov In PDO from Comamonas testosteroni KF1 (PDOKF1), which catalyzes the 4,5-dihydroxylation of phthalate, two arginine residues, Arg207 and Arg244, are key determinants of substrate specificity. constantsystems.comnih.gov
Structural analysis of PDOKF1 complexed with phthalate shows that these two positively charged residues are located on one face of the active site, where they interact with the carboxyl groups of the substrate to orient it for regiospecific attack. constantsystems.com The importance of these residues is underscored by site-directed mutagenesis studies; the substitution of either Arg207 or Arg244 with alanine (B10760859) results in enzyme variants that are unable to detectably turn over phthalate. constantsystems.comnih.gov In contrast, in PDO from Rhodococcus jostii RHA1 (PDORHA1), which performs 3,4-dihydroxylation, the residue corresponding to Arg244 is a methionine (Met283), a change that alters substrate orientation and leads to the different regiospecific outcome. constantsystems.com
Table 3: Summary of Site-Directed Mutagenesis Studies on Key Catalytic Residues This interactive table details the function of specific amino acid residues in phthalate-transforming enzymes and the outcome of their mutation.
| Enzyme | Residue | Function | Mutation Outcome | Reference |
|---|---|---|---|---|
| PDOKF1 | Arg207 | Substrate positioning and specificity | Substitution with Alanine abolishes phthalate turnover | constantsystems.comnih.gov |
| PDOKF1 | Arg244 | Substrate positioning and specificity | Substitution with Alanine abolishes phthalate turnover | constantsystems.comnih.gov |
| PhtCKF1 | Arg164 | Substrate binding loop, conformational flexibility | Substitution with Alanine abolishes dehydrogenation activity | nih.gov |
| PhtCKF1 | Glu167 | Substrate binding loop, conformational flexibility | Substitution with Alanine abolishes dehydrogenation activity | nih.gov |
Genetic Basis and Regulation of Phthalate 3,4 Cis Dihydrodiol Metabolism
Genomic Organization of Catabolic Genes
The genes responsible for phthalate (B1215562) catabolism are typically found in organized clusters, ensuring the coordinated expression of the necessary enzymes. vulcanchem.com These clusters, often referred to as operons, contain the genetic blueprints for the proteins that sequentially break down phthalate.
Two main types of gene clusters involved in phthalate degradation have been identified and are generally distinguished by the bacterial group in which they are found. In Gram-positive bacteria, the gene cluster is commonly designated as pht, while in Gram-negative bacteria, it is referred to as oph. researchgate.net
The pht gene cluster in Gram-positive bacteria like Rhodococcus jostii RHA1 and Mycobacterium vanbaalenii PYR-1 encodes enzymes for the 3,4-dioxygenation pathway. researchgate.netresearchgate.net This pathway proceeds through the formation of Phthalate 3,4-cis-dihydrodiol. oup.comd-nb.info In contrast, the oph gene cluster in Gram-negative bacteria such as Burkholderia cepacia DBO1 and Comamonas testosteroni KF1 directs the 4,5-dioxygenation pathway, which does not produce the 3,4-cis-dihydrodiol intermediate. nih.govresearchgate.net
In some organisms, variations and unique organizations of these gene clusters exist. For example, Rhodococcus sp. strain DK17 possesses a putative phthalate operon containing genes like ophA1 and ophA2 that are typically associated with Gram-negative systems, highlighting the genetic diversity in these metabolic pathways. oup.com
The arrangement of genes within the catabolic clusters is often linked to their function and regulation. In many cases, the genes are organized into one or more transcriptional units, or operons, which are transcribed together as a single messenger RNA molecule.
In Burkholderia cepacia DBO1, the genes for phthalate degradation are arranged in at least three transcriptional units. nih.govasm.org The genes for the phthalate dioxygenase oxygenase component (ophA2) and cis-phthalate dihydrodiol dehydrogenase (ophB) are linked, forming one such unit. nih.govasm.org Similarly, in Rhodococcus jostii RHA1, the genes for phthalate 3,4-dioxygenase (padAaAbAcAd), phthalate 3,4-dihydrodiol dehydrogenase (padB), and 3,4-dihydroxyphthalate decarboxylase (padC) are clustered together. researchgate.net
The organization can be complex. For instance, in B. cepacia DBO1, the genes for the oxygenase and reductase components of phthalate dioxygenase are separated by approximately 7 kilobases. nih.gov In Rhodococcus sp. strain DK17, the phthalate operon includes genes for the large and small subunits of the terminal oxygenase, a dihydrodiol dehydrogenase, and other components, arranged in a specific order. oup.com
Several specific genes have been identified as crucial for the metabolism of this compound. The key enzymes and their corresponding genes are central to the conversion of phthalate to downstream metabolites.
The initial step, the conversion of phthalate to this compound, is catalyzed by phthalate 3,4-dioxygenase. In Gram-positive bacteria, the genes encoding the subunits of this enzyme are often designated as phtAa (large subunit) and phtAb (small subunit), along with genes for ferredoxin (phtAc) and ferredoxin reductase (phtAd) components. researchgate.netmdpi.com In some Rhodococcus strains, these are referred to as padAa, padAb, padAc, and padAd. researchgate.net
The subsequent dehydrogenation of this compound to 3,4-dihydroxyphthalate is carried out by phthalate 3,4-dihydrodiol dehydrogenase, encoded by the phtB or padB gene. researchgate.netresearchgate.net Following this, 3,4-dihydroxyphthalate decarboxylase, encoded by phtC or padC, catalyzes the removal of a carboxyl group to form protocatechuate. researchgate.netigem.wiki
Table 1: Key Genes in this compound Metabolism
| Gene | Encoded Enzyme/Protein | Function in Pathway | Found In (Examples) |
|---|---|---|---|
| phtAa/padAa | Phthalate 3,4-dioxygenase, large subunit | Catalyzes the initial dihydroxylation of phthalate | Mycobacterium vanbaalenii PYR-1, Rhodococcus jostii RHA1 |
| phtAb/padAb | Phthalate 3,4-dioxygenase, small subunit | Part of the phthalate 3,4-dioxygenase complex | Mycobacterium vanbaalenii PYR-1, Rhodococcus jostii RHA1 |
| phtAc/padAc | Phthalate dioxygenase ferredoxin | Electron transfer component for dioxygenase | Mycobacterium vanbaalenii PYR-1, Rhodococcus jostii RHA1 |
| phtAd/padAd | Phthalate dioxygenase ferredoxin reductase | Electron transfer component for dioxygenase | Mycobacterium vanbaalenii PYR-1, Rhodococcus jostii RHA1 |
| phtB/padB | Phthalate 3,4-dihydrodiol dehydrogenase | Dehydrogenation of this compound | Mycobacterium vanbaalenii PYR-1, Rhodococcus jostii RHA1 |
| phtC/padC | 3,4-dihydroxyphthalate decarboxylase | Decarboxylation of 3,4-dihydroxyphthalate | Rhodococcus jostii RHA1, Mycobacterium sp. DBP42 |
| ophA1/ophA2 | Phthalate dioxygenase components | Involved in phthalate oxygenation | Burkholderia cepacia DBO1, Rhodococcus sp. DK17 |
| ophB | cis-phthalate dihydrodiol dehydrogenase | Dehydrogenation of dihydrodiol intermediate | Burkholderia cepacia DBO1 |
Plasmid-Encoded vs. Chromosomal Localization of Degradation Genes
The genetic determinants for phthalate degradation can be located on either the bacterial chromosome or on plasmids. nih.gov The location of these genes has implications for their stability and potential for horizontal gene transfer among bacterial populations.
In some bacteria, the phthalate degradation genes are found on large plasmids. For example, in Pseudomonas putida NMH102-2, the genes are located on a plasmid. nih.gov Similarly, in Rhodococcus jostii RHA1, two copies of the phthalate degradation gene cluster are present on two large linear plasmids, pRHL1 and pRHL2. researchgate.net The degradation of di-n-butyl phthalate by Achromobacter sp. W-1 is also mediated by plasmid-encoded enzymes. mdpi.com
Conversely, in other bacteria, these genes are integrated into the chromosome. nih.gov For instance, the phthalate degradation genes in Burkholderia cepacia DBO1 and Arthrobacter keyseri 12B are chromosomally located. nih.gov In some denitrifying bacteria, the genes for anaerobic phthalate degradation are also found on the chromosome, although in Aromatoleum aromaticum EbN1, they are located on a conjugative plasmid. d-nb.info The presence of these genes on mobile genetic elements like plasmids facilitates their spread within and between bacterial species, contributing to the adaptation of microbial communities to phthalate-contaminated environments.
Transcriptional Regulation and Inducibility of Enzymes
The expression of the enzymes involved in phthalate metabolism is a tightly regulated process. The catabolic genes are typically inducible, meaning they are expressed at significant levels only in the presence of phthalate or related compounds, which act as inducers. nih.gov This ensures that the cell does not waste energy producing these enzymes when they are not needed.
For example, in Comamonas sp. strain E6, the transcription of the iph operon, involved in isophthalate (B1238265) degradation, is induced by the substrate. oup.com Similarly, the tph catabolism operon in the same strain is activated in the presence of terephthalate (B1205515). nih.gov In Rhodococcus sp. strain DK17, both the phthalate and terephthalate operons are induced by terephthalate. oup.com
The induction of phthalate catabolic operons is controlled by regulatory proteins, which can act as either activators or repressors. These regulators bind to specific DNA sequences near the promoters of the catabolic genes, thereby controlling their transcription.
A common family of regulators involved in phthalate degradation is the IclR-type transcriptional regulators (ITTRs). nih.govasm.org In Rhodococcus sp. strain DK17, a putative regulatory gene, ophR, is located upstream of the phthalate operon. nih.gov The OphR protein belongs to the IclR family and is believed to regulate the expression of the operon by binding to the intergenic region between ophA1 and ophR. nih.gov In the presence of phthalate, the regulator's ability to bind DNA may be altered, leading to the expression of the catabolic genes. nih.gov
In Comamonas sp. strain E6, the iphR gene encodes an IclR-type regulator that acts as a repressor for the isophthalate degradation operon. oup.com The binding of the inducer, isophthalate, to the IphR protein likely causes a conformational change that prevents it from binding to the operator region, thus allowing transcription to proceed. oup.com Similarly, the tphR gene product in the same organism acts as a transcriptional activator for the terephthalate catabolism operon. nih.govasm.org These regulatory mechanisms allow bacteria to precisely control the metabolic machinery required for phthalate degradation in response to environmental cues.
Environmental Factors Influencing Gene Expression
The expression of genes involved in the metabolic pathway of this compound is not constitutive but is instead intricately regulated by a variety of environmental stimuli. These factors can significantly enhance or suppress the transcription of the requisite enzymes, thereby controlling the rate of phthalate degradation. Key environmental variables include the presence and concentration of specific substrates, temperature, pH, and the availability of other organic compounds.
The primary regulatory mechanism for the phthalate degradation pathway is substrate induction. The genes encoding the enzymes for phthalate catabolism are often organized in operons, and their expression is typically induced by the presence of phthalate or its esters. For instance, in Arthrobacter sp. ZH(2), the expression of the 3,4-phthalate dioxygenase gene, which catalyzes the initial step leading to this compound, was shown to be directly proportional to the concentration of di-n-butyl phthalate (DBP). An increase in DBP concentration from 0 to 500 mg/L resulted in a 28.84-fold increase in the gene's expression ratio. epa.gov This demonstrates a clear dose-response relationship between the substrate concentration and gene transcription.
However, this induction can be highly specific. In Mycobacterium sp. DBP42, the catabolic pathway for phthalate was strongly induced by the presence of dibutyl phthalate (DBP), but not significantly by phthalate itself or by bis(2-ethylhexyl) phthalate (DEHP). acs.org This specificity suggests that the regulatory proteins controlling the gene cluster can distinguish between different phthalate esters, leading to preferential degradation of certain compounds in a mixed-substrate environment. epa.govacs.org
Physical and chemical parameters of the environment also exert a strong influence on the degradation efficiency, which is a proxy for the underlying gene expression and enzyme activity. Studies on various bacterial strains have identified optimal conditions for phthalate degradation. For example, Gordonia sp. GZ-YC7 and Arthrobacter sp. ZH(2) both exhibit optimal degradation activity at a temperature of 30°C. epa.govnih.govpreprints.org The optimal pH can vary between strains, with Gordonia sp. GZ-YC7 functioning best at a neutral to slightly alkaline pH of 7.0-8.0, while Arthrobacter sp. ZH(2) prefers a more alkaline condition of pH 9.0. epa.govnih.govpreprints.org These optimal conditions likely correspond to the physiological states where the expression of metabolic genes and the stability and activity of the resulting enzymes are maximized.
Furthermore, the presence of other organic compounds can modulate the expression of genes in the phthalate degradation pathway through co-metabolism. Research has shown that the addition of specific organic acids can enhance the expression of key enzymes. For example, the presence of glutaric acid and oxalic acid was found to strengthen the expression of this compound dehydrogenase. frontiersin.org This suggests that the metabolic networks for different organic compounds can intersect, and the presence of one compound can upregulate the machinery for degrading another. Similarly, elevated relative humidity has been shown to result in the differential expression of genes with the potential for phthalate degradation in microbial communities found in house dust. rsc.org
The following table summarizes the influence of various environmental factors on phthalate degradation and the expression of related genes based on findings from different research studies.
| Factor | Organism/System | Effect | Research Finding | Citation |
| Substrate Concentration | Arthrobacter sp. ZH(2) | Increased gene expression | The expression ratio of the 3,4-phthalate dioxygenase gene increased 28.84-fold as DBP concentration rose from 0 to 500 mg/L. | epa.gov |
| Substrate Specificity | Mycobacterium sp. DBP42 | Selective induction | DBP strongly induced the phthalate catabolic pathway, whereas phthalate and DEHP did not. | acs.org |
| Temperature | Gordonia sp. GZ-YC7 | Optimal degradation | The optimum temperature for DEHP degradation was 30°C. | nih.govpreprints.org |
| Temperature | Arthrobacter sp. ZH(2) | Optimal degradation | The optimal temperature for DBP degradation was 30°C. | epa.gov |
| pH | Gordonia sp. GZ-YC7 | Optimal degradation | The optimal pH for DEHP degradation was between 7.0 and 8.0. | nih.govpreprints.org |
| pH | Arthrobacter sp. ZH(2) | Optimal degradation | The optimal pH for DBP degradation was 9.0. | epa.gov |
| Co-metabolism | Mixed microbial system | Enhanced gene expression | Addition of glutaric acid and oxalic acid strengthened the expression of this compound dehydrogenase. | frontiersin.org |
| Relative Humidity | House dust microbiome | Differential gene expression | Elevated relative humidity led to changes in the expression of genes with phthalate degradation potential. | rsc.org |
Environmental Applications and Bioremediation Research
Phthalate (B1215562) 3,4-cis-Dihydrodiol as a Biomarker for Biodegradation Processes
The detection of specific metabolic intermediates in environmental samples can provide definitive evidence of active microbial degradation of pollutants. Phthalate 3,4-cis-dihydrodiol serves as a crucial biomarker for the ongoing biodegradation of phthalates.
The aerobic microbial degradation of phthalate esters typically begins with hydrolysis to form phthalic acid (PA) and the corresponding alcohol. wiley.com The phthalic acid molecule is then targeted for ring-cleavage. In many Gram-positive bacteria, this process is initiated by a phthalate dioxygenase enzyme that catalyzes the dihydroxylation of the aromatic ring, producing this compound. d-nb.infonih.gov The presence of this specific isomer is significant because it is characteristic of a particular enzymatic pathway predominantly found in Gram-positive genera like Arthrobacter, Rhodococcus, and Gordonia. d-nb.infonih.govmdpi.com In contrast, many Gram-negative bacteria produce a different isomer, phthalate 4,5-cis-dihydrodiol. d-nb.info
Therefore, identifying this compound in soil, water, or sediment samples confirms that natural attenuation of phthalate contamination is actively occurring. It indicates not only that the initial hydrolysis of phthalate esters has taken place but also that the subsequent, and often critical, aromatic ring-opening sequence is underway, signifying progress towards complete mineralization.
Bioremediation Potential of Microbial Systems Utilizing this compound Pathways
The conversion involves a sequence of enzymatic reactions:
Dioxygenation: Phthalic acid is converted to this compound by phthalate 3,4-dioxygenase. nih.gov
Dehydrogenation: The dihydrodiol is then oxidized by a dehydrogenase to form 3,4-dihydroxyphthalate. d-nb.info
Decarboxylation: A decarboxylase removes a carboxyl group to yield protocatechuate. d-nb.infoacs.org
Several bacterial genera have been identified that possess this degradation capability. These microbes have been isolated from diverse environments, including plastic-polluted soil and marine ecosystems. acs.orgacs.org
| Microorganism Genus | Significance in Phthalate Degradation | References |
| Gordonia | Capable of degrading high concentrations of phthalates like DEHP via the 3,4-cis-dihydrodiol pathway. | mdpi.com |
| Arthrobacter | Often works in consortium with other bacteria to degrade phthalates. Degrades the phthalic acid intermediate. | wiley.comd-nb.info |
| Rhodococcus | A well-known genus of Gram-positive bacteria with broad catabolic capabilities, including phthalate degradation. | mdpi.com |
| Mycobacterium | Marine isolates have been shown to possess the gene clusters for phthalate degradation to protocatechuate. | acs.org |
Leveraging microbial systems that produce this compound is a cornerstone of several bioremediation strategies aimed at mitigating phthalate pollution. nih.govwiley.com These approaches are considered more sustainable than purely physical or chemical methods. researchgate.net
Bioaugmentation: This strategy involves the introduction of specific, highly efficient phthalate-degrading microbial strains or consortia into a contaminated site. For example, strains of Gordonia that are robust degraders of high-molecular-weight phthalates could be added to contaminated soil or industrial sludge to accelerate cleanup. mdpi.com
Composting: Composting is a highly effective technology for remediating phthalate-contaminated soils and sludges. nih.gov Aerobic composting, in particular, creates an ideal environment for the microbial communities that carry out the degradation, with reported removal efficiencies of up to 100%. nih.gov Optimizing conditions within the compost pile, such as moisture, aeration, and nutrient content, enhances the activity of microbes utilizing the phthalate degradation pathways.
Microbial Consortia: In nature, complex pollutants are often broken down by the synergistic action of multiple microbial species. wiley.com For phthalate esters, one species might perform the initial hydrolysis, while another, such as Arthrobacter, specializes in degrading the resulting phthalic acid via the dihydrodiol pathway. wiley.comd-nb.info Utilizing such defined consortia can lead to more complete and efficient mineralization than using single strains.
Process Optimization: The efficiency of bioremediation is heavily influenced by environmental factors. Research has shown that controlling parameters such as pH, temperature, and nutrient availability can significantly boost degradation rates. For instance, the strain Gordonia sp. GZ-YC7 shows optimal degradation performance at a pH of 7.0 and a temperature of 30°C. mdpi.com
Genetic engineering offers a powerful tool for enhancing the natural bioremediation capabilities of microorganisms. wiley.com By understanding the genes and regulatory networks of the this compound pathway, scientists can construct "super-bug" strains tailored for more efficient phthalate degradation. nih.govnih.gov
One promising approach is the heterologous expression of key enzymes. For example, researchers have successfully cloned esterase enzymes from a Gordonia species into Escherichia coli. acs.org This engineered E. coli strain gained the ability to hydrolyze a wide range of phthalate esters, including the persistent and bulky DEHP, into phthalic acid. acs.org The next logical step in such engineering would be to incorporate the subsequent genes of the pathway—phthalate 3,4-dioxygenase, dehydrogenase, and decarboxylase—to create a single organism capable of complete mineralization.
Key goals in this field include:
Pathway Construction: Assembling the entire genetic pathway for phthalate degradation into a robust, industrially relevant host bacterium that can survive harsh environmental conditions. nih.gov
Enzyme Improvement: Using protein engineering techniques to improve the catalytic efficiency and substrate specificity of key enzymes like phthalate dioxygenase.
Regulatory Circuit Engineering: Modifying the genetic control circuits to ensure the degradation genes are expressed strongly and consistently in the presence of phthalates. nih.gov
Environmental Fate Studies of Phthalates and Their Degradation Pathways
Understanding the environmental fate of phthalates—how they move, transform, and persist—is crucial for assessing their risk and developing effective remediation technologies. Studies consistently show that while abiotic processes like photolysis and hydrolysis occur, they are generally very slow under typical environmental conditions. rsc.orgrsc.orgnih.gov Consequently, microbial biodegradation is considered the primary route for the ultimate removal of phthalates from the environment. researchgate.netrsc.orgrsc.org
The typical degradation pathway in the environment proceeds as follows:
Primary Biodegradation: The process begins with the hydrolysis of a phthalate diester to its corresponding monoester and then to phthalic acid. wiley.comnih.gov The rate of this initial step is highly dependent on the structure of the phthalate; short-chain phthalates like DMP and DEP are hydrolyzed more readily than long-chain, branched esters like DEHP. nih.gov
Ultimate Biodegradation: The resulting phthalic acid is then mineralized by a diverse range of bacteria. rsc.orgrsc.org In aerobic environments, the central strategy involves the enzymatic dihydroxylation of the aromatic ring to form a cis-dihydrodiol intermediate. wiley.comd-nb.info The pathway via this compound is a prominent route, particularly in Gram-positive bacteria. d-nb.infonih.gov This intermediate is rapidly converted to protocatechuate, which is then cleaved and enters central metabolism, leading to the formation of carbon dioxide, water, and biomass. d-nb.infomdpi.com
The fate of phthalates varies significantly across different environmental compartments. In wastewater treatment plants, for instance, readily biodegradable, low-molecular-weight phthalates are primarily removed through microbial activity, whereas high-molecular-weight phthalates tend to be removed by adsorption onto sewage sludge due to their hydrophobicity. researchgate.net In soils and sediments, the availability of oxygen is a key factor, with aerobic degradation being significantly faster and more efficient than anaerobic pathways. nih.govmst.dk
Advanced Research Methodologies and Future Perspectives
Integrated Omics Approaches in Pathway Elucidation
The intricate biochemical pathways involved in the degradation of phthalates, including the formation of phthalate (B1215562) 3,4-cis-dihydrodiol, are being unraveled through the power of integrated omics technologies. nih.gov These high-throughput methods, encompassing genomics, proteomics, and metabolomics, provide a holistic view of the biological processes at a molecular level. nih.govmdpi.comfrontiersin.org By combining these approaches, researchers can gain a more comprehensive understanding of the genes, enzymes, and metabolic intermediates that constitute the phthalate catabolic network. mdpi.comnih.govacs.org
Genomics lays the foundation by identifying the genes encoding the enzymes responsible for phthalate degradation. For instance, genomic analysis has been instrumental in locating the gene clusters that code for phthalate dioxygenase, the enzyme that catalyzes the initial dihydroxylation of phthalate to form phthalate 3,4-cis-dihydrodiol. nih.govmdpi.com
Proteomics complements genomics by confirming the expression of these genes and quantifying the abundance of the corresponding enzymes under specific conditions. This technique helps to identify the key enzymatic players actively involved in the degradation process. nih.govacs.org
Metabolomics focuses on the direct measurement of small-molecule metabolites, such as this compound, within a biological system. nih.govacs.orgfrontiersin.org This provides direct evidence of the metabolic pathway's activity and can help to identify potential bottlenecks or alternative routes. nih.govacs.org
The integration of these omics disciplines has proven to be a powerful strategy. For example, a study combining proteogenomics and metabolomics was used to characterize plasticizer degradation by marine bacterial isolates. nih.govacs.org While the exact pathway for some organisms remains to be fully confirmed due to the transient nature of intermediates, the genomic and proteomic data provide strong evidence for the proposed degradation steps. nih.govacs.org This integrated approach is crucial for elucidating the complete metabolic fate of phthalates and understanding how microorganisms have evolved to utilize these xenobiotic compounds. nih.gov
Table 1: Application of Omics Technologies in Phthalate Degradation Research
| Omics Technology | Application in Phthalate Degradation Studies | Key Findings |
| Genomics | Identification of genes and gene clusters encoding catabolic enzymes. | Discovery of phthalate dioxygenase and dehydrogenase genes. |
| Proteomics | Identification and quantification of expressed enzymes involved in the pathway. | Confirmation of the presence of key enzymes during phthalate metabolism. |
| Metabolomics | Detection and quantification of metabolic intermediates like this compound. | Direct evidence of pathway activity and identification of metabolites. nih.govacs.orgfrontiersin.org |
| Integrated Omics | Comprehensive analysis of the relationship between genes, proteins, and metabolites. | Elucidation of complex degradation pathways and regulatory networks. nih.gov |
Advanced Analytical Techniques for Pathway Intermediates
The accurate detection and quantification of transient intermediates like this compound are critical for understanding the kinetics and mechanism of the phthalate degradation pathway. Advanced analytical techniques, particularly liquid chromatography-tandem mass spectrometry (LC-MS/MS), have become indispensable tools in this endeavor. nih.govresearchgate.netbiorxiv.orgoup.com
LC-MS/MS offers high sensitivity and selectivity, allowing for the identification and quantification of low-concentration metabolites in complex biological matrices. frontiersin.orgsciex.commdpi.com This technique separates compounds based on their physicochemical properties using liquid chromatography, followed by mass analysis for identification and fragmentation for structural confirmation. frontiersin.orgmdpi.comub.edu The use of multiple reaction monitoring (MRM) mode in triple quadrupole mass spectrometers enhances the specificity of detection, making it a robust method for targeted metabolomics. frontiersin.orgsciex.com
For instance, HPLC-MS analysis has been successfully used to identify the intermediates in the degradation of di-(2-ethylhexyl) phthalate (DEHP), where phthalic acid was a key metabolite. researchgate.net Similarly, LC-MS/MS has been employed to study the degradation of DEHP by a thermostable esterase, EstS1, by monitoring the reaction products. biorxiv.org The development of fast and sensitive LC-MS/MS methods allows for the analysis of a wide range of phthalates and their metabolites. sciex.commdpi.com
Table 2: Advanced Analytical Techniques for Phthalate Metabolite Analysis
| Analytical Technique | Principle | Application in this compound Studies |
| High-Performance Liquid Chromatography (HPLC) | Separation of compounds based on their affinity for a stationary phase. | Used in conjunction with MS to separate phthalate and its metabolites before detection. nih.govconstantsystems.com |
| Liquid Chromatography-Tandem Mass Spectrometry (LC-MS/MS) | Separation by LC followed by mass analysis and fragmentation for structural elucidation. | Highly sensitive and selective detection and quantification of this compound and other pathway intermediates. frontiersin.orgresearchgate.netbiorxiv.orgoup.com |
| Gas Chromatography-Mass Spectrometry (GC-MS) | Separation of volatile compounds followed by mass analysis. | Often used for the analysis of phthalate esters and can be adapted for their metabolites after derivatization. researchgate.net |
Structural Biology Techniques for Enzyme Mechanism Elucidation
Understanding the precise mechanism of enzymes involved in the formation of this compound requires detailed three-dimensional structural information. X-ray crystallography is a powerful technique that has provided significant insights into the architecture and active sites of these enzymes. nih.govbiorxiv.orgconstantsystems.comrcsb.orgebi.ac.ukiucr.orgresearchgate.netbiorxiv.org
By determining the crystal structure of an enzyme, researchers can visualize how the substrate, such as phthalate, binds to the active site and how the catalytic residues are positioned to facilitate the chemical reaction. For example, the crystal structure of phthalate dioxygenase (PDO) from Comamonas testosteroni KF1 has been solved, revealing a hexameric structure. nih.govconstantsystems.com The complex of PDO with phthalate has identified key amino acid residues, such as Arg207 and Arg244, that are crucial for positioning the substrate for regiospecific hydroxylation. nih.gov
Furthermore, structural studies of esterases involved in the initial steps of phthalate ester degradation have also been conducted. The crystal structure of the EstS1 esterase, which can degrade high molecular weight phthalates, has been determined in both its free form and in complex with substrates and products. biorxiv.orgresearchgate.netbiorxiv.org These structures have shed light on the catalytic mechanism and the features that allow the enzyme to accommodate bulky substrates. biorxiv.orgresearchgate.netbiorxiv.org This structural information is invaluable for understanding the enzyme's function and for guiding protein engineering efforts to improve its catalytic efficiency. nih.govbiorxiv.orgresearchgate.netbiorxiv.org
Computational Approaches in Pathway Prediction and Enzyme Design
Computational methods are playing an increasingly important role in the study of phthalate degradation pathways and the enzymes involved. mdpi.comnih.govpreprints.orgresearchgate.netmdpi.commdpi.com These approaches complement experimental techniques by providing theoretical insights into reaction mechanisms, predicting metabolic pathways, and guiding the rational design of more efficient enzymes. mdpi.comnih.govpreprints.orgresearchgate.netmdpi.com
Pathway Prediction: Computational tools can be used to predict potential degradation pathways for phthalates based on known metabolic reactions and enzymatic capabilities. By analyzing the chemical structure of this compound, it is possible to hypothesize subsequent enzymatic steps and the genes that might encode them.
Enzyme Mechanism Studies: Quantum mechanics (QM) and molecular mechanics (MM) calculations, often in a combined QM/MM approach, can be used to model the reaction mechanism of enzymes like phthalate dioxygenase. mdpi.com These calculations can elucidate the energetics of different reaction steps and identify the transition states, providing a detailed understanding of the catalytic process at the atomic level. mdpi.com For example, computational studies have been used to investigate the degradation mechanisms of phthalates by cytochrome P450 enzymes. mdpi.com
Enzyme Design: The structural and mechanistic information obtained from experimental and computational studies can be used to rationally design enzymes with improved properties, such as enhanced catalytic activity, broader substrate specificity, or increased stability. nih.govpreprints.orgresearchgate.net For instance, molecular dynamics simulations have been employed to understand how distal mutations can allosterically modulate the activity of a phthalate-degrading hydrolase, providing insights for the rational design of more efficient esterases. nih.govpreprints.orgresearchgate.netmdpi.com
Identifying Research Gaps and Emerging Challenges in this compound Studies
Despite significant progress, several research gaps and challenges remain in the study of this compound and the broader field of phthalate degradation. Addressing these will be crucial for developing effective bioremediation strategies.
Key Research Gaps:
Incomplete Pathway Elucidation: For many microorganisms, the complete degradation pathway of various phthalates, including the steps following the formation of this compound, is not fully characterized. nih.govacs.org
Enzyme Diversity and Evolution: The full diversity of enzymes capable of transforming phthalates and their intermediates is likely yet to be discovered. Understanding the evolutionary origins and relationships of these enzymes is an ongoing area of research. nih.gov
Regulation of Catabolic Genes: While some regulatory mechanisms have been identified, a comprehensive understanding of how the expression of phthalate degradation genes is controlled in different microorganisms is lacking. nih.gov
Transport Mechanisms: The mechanisms by which phthalates and their metabolites, including this compound, are transported into and out of microbial cells are not well understood. csic.es
Emerging Challenges:
Complex Environmental Matrices: Studying phthalate degradation in real-world environments is challenging due to the complexity of the matrices, such as soil and sediment, and the presence of co-contaminants.
Bioavailability of Phthalates: The low water solubility and high sorption potential of some phthalates can limit their bioavailability to microorganisms, hindering bioremediation efforts. csic.es
Development of Robust Biocatalysts: Engineering enzymes and microbial consortia that are effective and stable under the harsh conditions often found in contaminated sites remains a significant challenge. nih.govpreprints.orgresearchgate.net
Bridging the Gap between Lab and Field: Translating promising laboratory findings into effective, large-scale bioremediation technologies for phthalate-contaminated environments is a major hurdle.
Future research should focus on addressing these gaps and challenges through a combination of advanced experimental and computational approaches. This will pave the way for a more complete understanding of the microbial metabolism of phthalates and the development of sustainable solutions for their removal from the environment. researchgate.net
Q & A
Q. How is phthalate 3,4-cis-dihydrodiol formed during microbial degradation of phthalates?
Phthalate 3,4-cis-dihydrodiol is an intermediate generated via enzymatic oxidation of phthalate by bacterial strains such as Streptomyces spp. and Gordonia spp. The process involves phthalate 3,4-dioxygenase , which catalyzes the incorporation of molecular oxygen into phthalate to form the cis-dihydrodiol structure . Experimental validation typically includes:
Q. What analytical methods are used to detect this compound in environmental samples?
Detection requires high specificity due to structural similarities among dihydrodiol intermediates. Key methodologies include:
- Gas Chromatography-Mass Spectrometry (GC-MS) with derivatization (e.g., silylation) to enhance volatility.
- High-Performance Liquid Chromatography (HPLC) coupled with UV/Vis or fluorescence detection for quantification .
- Isotopic labeling (e.g., -phthalate) to track metabolic pathways in soil or microbial cultures .
Q. What is the metabolic fate of this compound in bacterial pathways?
The compound is further oxidized to 3,4-dihydroxyphthalate by cis-dihydrodiol dehydrogenase , followed by decarboxylation to protocatechuate or β-ketoadipate, which enters the TCA cycle . Key experimental approaches include:
- Genome annotation to identify genes encoding downstream enzymes (e.g., pca gene clusters).
- -tracer studies to map carbon flux into central metabolism .
Advanced Research Questions
Q. How can researchers experimentally compare the contributions of Streptomyces versus β-proteobacteria in this compound production?
- Metagenomic analysis to quantify the abundance of Streptomyces-specific 3,4-dioxygenase genes (e.g., phdA) versus β-proteobacterial 4,5-dioxygenase genes .
- RT-qPCR to measure gene expression levels under varying oxygen conditions.
- Stable isotope probing (SIP) with -phthalate to link active microbial populations to dihydrodiol synthesis .
Q. How to resolve contradictions in metabolic pathways when key enzymes (e.g., decarboxylases) are absent in certain strains?
In Gordonia sp. GZ-YC7, phthalate degradation proceeds despite missing decarboxylase genes. Researchers should:
Q. What experimental strategies optimize co-substrate effects on this compound dehydrogenase activity?
Studies show organic acids (e.g., glutaric acid) enhance enzyme expression. Methodologies include:
Q. How can advanced techniques elucidate the β-ketoadipate pathway involving this compound?
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Veuillez noter que tous les articles et informations sur les produits présentés sur BenchChem sont destinés uniquement à des fins informatives. Les produits disponibles à l'achat sur BenchChem sont spécifiquement conçus pour des études in vitro, qui sont réalisées en dehors des organismes vivants. Les études in vitro, dérivées du terme latin "in verre", impliquent des expériences réalisées dans des environnements de laboratoire contrôlés à l'aide de cellules ou de tissus. Il est important de noter que ces produits ne sont pas classés comme médicaments et n'ont pas reçu l'approbation de la FDA pour la prévention, le traitement ou la guérison de toute condition médicale, affection ou maladie. Nous devons souligner que toute forme d'introduction corporelle de ces produits chez les humains ou les animaux est strictement interdite par la loi. Il est essentiel de respecter ces directives pour assurer la conformité aux normes légales et éthiques en matière de recherche et d'expérimentation.
